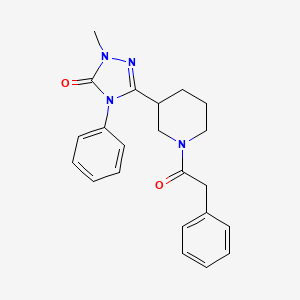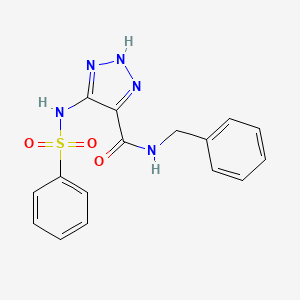
1-methyl-4-phenyl-3-(1-(2-phenylacetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Acylation: The piperidine ring is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine to form the phenylacetyl derivative.
Triazole Formation: The triazole ring is formed by the cyclization of the acylated piperidine with hydrazine and a suitable aldehyde under acidic conditions.
Final Assembly: The final compound is obtained by methylation of the triazole ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkyl-substituted derivatives.
科学的研究の応用
1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase.
Pathways Involved: It inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain.
類似化合物との比較
1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE: Known for its neurotoxic effects and use in Parkinson’s disease research.
1-PHENYL-3-METHYL-4-PHENYL-1,2,4-TRIAZOLE: Another triazole derivative with different pharmacological properties.
Uniqueness: 1-METHYL-4-PHENYL-3-[1-(2-PHENYLACETYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications.
特性
分子式 |
C22H24N4O2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
2-methyl-4-phenyl-5-[1-(2-phenylacetyl)piperidin-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H24N4O2/c1-24-22(28)26(19-12-6-3-7-13-19)21(23-24)18-11-8-14-25(16-18)20(27)15-17-9-4-2-5-10-17/h2-7,9-10,12-13,18H,8,11,14-16H2,1H3 |
InChIキー |
IZANJSOOLLVXDL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate](/img/structure/B14962215.png)
![6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B14962219.png)
![N-(2-fluorophenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B14962223.png)
![2-amino-4',4',6',8',9'-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B14962227.png)

![Tert-butyl 3-[(3-methoxyphenyl)amino]piperidine-1-carboxylate](/img/structure/B14962241.png)
![2-phenyl-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962244.png)
![3-bromo-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14962252.png)

![2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine](/img/structure/B14962266.png)

![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14962281.png)
![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)

